Tetrabutylammonium cyanide

Catalog No.
S575020
CAS No.
10442-39-4
M.F
C17H36N2
M. Wt
268.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium cyanide

CAS Number

10442-39-4

Product Name

Tetrabutylammonium cyanide

IUPAC Name

tetrabutylazanium;cyanide

Molecular Formula

C17H36N2

Molecular Weight

268.5 g/mol

InChI

InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1

InChI Key

KRRBFUJMQBDDPR-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N

Catalyst:

TBAC acts as a catalyst in several organic reactions. Here are some examples:

  • Deprotection of aliphatic thioacetates: TBAC facilitates the removal of a protecting group (thioacetate) from aliphatic thiols in the presence of a protic solvent. Source: Sigma-Aldrich product page, "Tetrabutylammonium cyanide technical, = 80 10442-39-4":
  • O-TMS cyanosilylation of carbonyl compounds: TBAC catalyzes the reaction between trimethylsilyl cyanide (TMSCN) and carbonyl compounds to form cyanohydrin trimethylsilyl ethers. Source: Sigma-Aldrich product page, "Tetrabutylammonium cyanide technical, = 80 10442-39-4":
  • Ring expansion of β-lactams: TBAC enables the expansion of the β-lactam ring to form γ-lactams through N1-C4 bond cleavage in the presence of acetonitrile. Source: Cordoba et al., "Organocatalytic ring expansion of beta-lactams to gamma-lactams through a novel N1-C4 bond cleavage. direct synthesis of enantiopure succinimide derivatives," The Journal of Organic Chemistry, vol. 71, no. 14, pp. 5346-5352, 2006:

Reactant:

TBAC serves as a reactant in the preparation of various chemical compounds:

  • Tetrabutylammonium fluoride (TBAF): TBAF, a valuable reagent for removing silyl ether protecting groups, is synthesized using TBAC. Source: Sigma-Aldrich product page, "Tetrabutylammonium cyanide 95 10442-39-4":
  • Metal complexes: TBAC plays a role in the formation of specific metal complexes, such as rhenium-based single-chain magnets and phosphorescent blue light-emitting anionic iridium complexes. Source: Sigma-Aldrich product page, "Tetrabutylammonium cyanide 95 10442-39-4":

Other Applications:

Beyond catalysis and synthesis, TBAC finds use in:

  • Cyanide detection: TBAC can be employed in the colorimetric detection of cyanide ions. Source: Tomasulo and Raymo, "Colorimetric detection of cyanide with a chromogenic oxazine," Organic Letters, vol. 7, no. 21, pp. 4633-4636, 2005:

Tetrabutylammonium cyanide is a quaternary ammonium salt with the chemical formula C17_{17}H36_{36}N2_2 and a molecular weight of 284.49 g/mol. It consists of a tetrabutylammonium cation and a cyanide anion. This compound is typically encountered as a white crystalline solid and is soluble in polar organic solvents, making it useful in various chemical applications. The presence of the cyanide group imparts significant reactivity, particularly in nucleophilic substitution reactions.

TBACN poses several safety hazards:

  • Toxicity: Cyanide ion is highly toxic, and TBACN can release cyanide upon decomposition. Inhalation, ingestion, or skin contact can be fatal.
  • Skin and eye irritant: TBACN can irritate upon contact with skin and eyes.
  • Environmental hazard: Cyanide is toxic to aquatic life. Proper disposal practices are crucial.
, including:

  • Cyanosilylation: Tetrabutylammonium cyanide acts as a catalyst for the diastereoselective cyanosilylation of α-hydroxyketones, facilitating the formation of cyanosilanes .
  • Nucleophilic Substitution: The cyanide ion can engage in nucleophilic substitution reactions with various electrophiles, leading to the formation of nitriles.
  • Addition Reactions: It can add to unsaturated compounds, followed by oxidation processes .

While tetrabutylammonium cyanide is widely utilized in synthetic chemistry, it also exhibits biological activity. Exposure to cyanide compounds can lead to various health effects, including:

  • Acute Toxicity: Symptoms include headache, weakness, nausea, dizziness, and abdominal pain due to its high toxicity .
  • Chronic Exposure Effects: Long-term exposure may result in loss of appetite and other systemic issues .

Due to these toxicological properties, handling this compound requires appropriate safety measures.

Tetrabutylammonium cyanide can be synthesized through several methods:

  • Quaternization Reaction: The most common method involves the reaction of tetrabutylamine with sodium cyanide. This process typically yields tetrabutylammonium cyanide along with sodium chloride as a byproduct.
    C4H10N+NaCNC17H36N2+NaCl\text{C}_4\text{H}_{10}\text{N}+\text{NaCN}\rightarrow \text{C}_{17}\text{H}_{36}\text{N}_2+\text{NaCl}
  • Phase Transfer Catalysis: Tetrabutylammonium cyanide can also be prepared using phase transfer catalysis techniques, where it facilitates the transfer of cyanide ions into organic phases for various reactions .

Tetrabutylammonium cyanide finds applications across multiple fields:

  • Organic Synthesis: It serves as a catalyst or reagent in various organic transformations, particularly in synthesizing nitriles and other functional groups.
  • Pharmaceuticals: Its role as a source of cyanide makes it valuable in pharmaceutical research and development.
  • Material Science: It has potential applications in polymer chemistry and material science due to its ability to facilitate specific reactions.

Research into the interactions of tetrabutylammonium cyanide focuses on its reactivity with different substrates and its role as a catalyst. Studies have demonstrated its effectiveness in promoting specific reactions without the use of heavy metals, making it an attractive alternative for green chemistry applications .

Several compounds exhibit similarities to tetrabutylammonium cyanide due to their structural or functional characteristics. Here are some notable examples:

CompoundStructureUnique Features
Tetrabutylammonium bromideC16_{16}H36_{36}BrNA halogenated analogue with different reactivity.
Tetrabutylammonium fluorideC16_{16}H36_{36}FNExhibits different solubility properties.
Tetrabutylammonium acetateC18_{18}H39_{39}NUsed as a phase transfer catalyst but lacks cyanide reactivity.

Tetrabutylammonium cyanide's uniqueness lies in its ability to release cyanide ions effectively for synthetic applications while also being soluble in polar solvents—properties that distinguish it from other quaternary ammonium salts.

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

10442-39-4

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, cyanide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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